molecular formula C11H14BrNO B2415595 N-(3-bromophenyl)-2,2-dimethylpropanamide CAS No. 195389-97-0

N-(3-bromophenyl)-2,2-dimethylpropanamide

Cat. No.: B2415595
CAS No.: 195389-97-0
M. Wt: 256.143
InChI Key: LIJYXDKEMCTTAV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanamide group

Scientific Research Applications

N-(3-bromophenyl)-2,2-dimethylpropanamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis of new derivatives, exploring their biological activities, and developing more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-bromobenzoyl chloride with 2,2-dimethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-bromobenzoyl chloride+2,2-dimethylpropanamidetriethylamineThis compound\text{3-bromobenzoyl chloride} + \text{2,2-dimethylpropanamide} \xrightarrow{\text{triethylamine}} \text{this compound} 3-bromobenzoyl chloride+2,2-dimethylpropanamidetriethylamine​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Concentrated sulfuric acid and nitric acid for nitration.

Major Products Formed:

    Substitution Reactions: N-(3-azidophenyl)-2,2-dimethylpropanamide or N-(3-thiophenyl)-2,2-dimethylpropanamide.

    Reduction Reactions: N-(3-bromophenyl)-2,2-dimethylpropanamine.

    Oxidation Reactions: N-(3-nitrophenyl)-2,2-dimethylpropanamide.

Comparison with Similar Compounds

  • N-(3-fluorophenyl)-2,2-dimethylpropanamide
  • N-(3-chlorophenyl)-2,2-dimethylpropanamide
  • N-(3-iodophenyl)-2,2-dimethylpropanamide

Comparison: N-(3-bromophenyl)-2,2-dimethylpropanamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its fluorine, chlorine, and iodine analogs. The bromine atom’s size and polarizability can influence the compound’s reactivity and binding interactions, making it suitable for specific applications where other halogenated analogs may not be as effective.

Properties

IUPAC Name

N-(3-bromophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJYXDKEMCTTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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